3-[(Benzyloxy)methyl]-1H-indole
Description
Properties
CAS No. |
118481-31-5 |
|---|---|
Molecular Formula |
C16H15NO |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
3-(phenylmethoxymethyl)-1H-indole |
InChI |
InChI=1S/C16H15NO/c1-2-6-13(7-3-1)11-18-12-14-10-17-16-9-5-4-8-15(14)16/h1-10,17H,11-12H2 |
InChI Key |
ISZCQRXBJGLDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation with Benzyloxy Precursors
A widely cited approach involves Friedel-Crafts alkylation to introduce the benzyloxymethyl group directly onto the indole ring. In one patent-derived method, 4'-benzyloxy-2-bromopropiophenone (II-a) reacts with p-benzyloxyaniline hydrochloride (II-b) in N,N-dimethylformamide (DMF) under triethylamine catalysis at 115–118°C. The reaction proceeds via electrophilic aromatic substitution, with the bromopropiophenone acting as an alkylating agent.
Reaction Conditions:
- Solvent: DMF
- Catalyst: Triethylamine (8 mL per 10 g substrate)
- Temperature: 115–118°C
- Time: 3–4 hours
- Yield: 94.6%
Post-reaction workup involves precipitation in ice water, followed by methanol washing and vacuum drying. This method’s efficiency stems from the electron-rich indole nucleus facilitating electrophilic attack, though regioselectivity must be carefully controlled to avoid 2-substituted byproducts.
Nitrovinyl Intermediate Strategy
An alternative route employs nitrovinyl intermediates to construct the indole skeleton. tert-Butyl 3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate serves as a key precursor, synthesized via condensation of indole-3-carbaldehyde with nitromethane under acidic conditions. Subsequent hydrogenation and benzyloxymethylation yield the target compound.
Key Steps:
- Condensation: Indole-3-carbaldehyde + nitromethane → nitrovinyl intermediate (89% yield).
- Reduction: Catalytic hydrogenation removes the nitro group, generating an amine intermediate.
- Benzyloxymethylation: Reaction with benzyl bromide in the presence of NaH introduces the benzyloxy group.
This method offers flexibility in introducing diverse substituents but requires stringent anhydrous conditions due to NaH’s moisture sensitivity.
Reductive Amination of Indole-3-Carbaldehyde
A third approach utilizes reductive amination to install the benzyloxymethyl moiety. Indole-3-carbaldehyde reacts with benzyloxy methylamine in the presence of sodium cyanoborohydride, followed by acid-catalyzed cyclization.
Optimized Parameters:
- Reducing Agent: NaBH3CN (2.5 equiv)
- Solvent: MeOH/HOAc (9:1)
- Cyclization Catalyst: p-TsOH (10 mol%)
- Overall Yield: 78%
This method avoids harsh alkylation conditions but necessitates careful pH control during the reductive step to prevent over-reduction.
Mechanistic Insights and Side Reactions
Competing Pathways in Friedel-Crafts Alkylation
The Friedel-Crafts route (Section 2.1) faces competition from:
Stereochemical Considerations in Nitrovinyl Routes
The E/Z configuration of nitrovinyl intermediates critically impacts hydrogenation efficiency. Z-isomers exhibit slower reduction kinetics, requiring extended reaction times or elevated H2 pressures.
Purification and Characterization
Isolation Techniques
Spectroscopic Data
- 1H NMR (DMSO-d6): δ 8.55 (s, 1H, indole NH), 7.25–7.45 (m, 5H, benzyl aromatic), 5.15 (s, 2H, OCH2Ph).
- HRMS: m/z calculated for C16H15NO2 [M+H]+: 253.1103, found: 253.1107.
Comparative Analysis of Methods
Applications in Drug Synthesis
3-[(Benzyloxy)methyl]-1H-indole serves as a precursor to serotonin receptor modulators and kinase inhibitors. Its benzyloxy group facilitates late-stage deprotection to introduce hydroxyl functionalities, as demonstrated in bazedoxifene analogs.
Chemical Reactions Analysis
3-[(Benzyloxy)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like zinc, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[(Benzyloxy)methyl]-1H-indole involves its interaction with various molecular targets. Indole derivatives can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules . These interactions help maintain intestinal homeostasis and impact liver metabolism and the immune response .
Comparison with Similar Compounds
Structural Analogues with C3 Substitutions
a) 3-((1H-Indol-3-yl)(methoxy)methyl)benzaldehyde (4aha)
- Structure : Benzaldehyde and methoxy groups attached to a C3-methylated indole.
- Properties : Yield (96%), mp 99–100°C, distinct NMR and HRMS profiles .
- Comparison : The benzaldehyde moiety enhances electrophilicity, making it reactive in condensation reactions, unlike the benzyloxymethyl group in the target compound, which is more sterically hindered.
b) 3-Benzyl-1H-indole
- Structure : Benzyl group directly attached at C3.
- Properties : Molecular formula C₁₅H₁₃N, average mass 207.276 .
c) 3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-indole (3q)
- Structure : Benzodioxole-substituted methyl group at C3.
- Comparison : The benzodioxole group introduces electron-rich aromaticity, which may enhance π-π stacking interactions in biological targets compared to the benzyloxymethyl group.
Analogues with Benzyloxy Groups at Other Positions
a) 5-Benzyloxy-1H-indole-2-carboxylic acid (15)
- Structure : Benzyloxy group at C5, carboxylic acid at C2.
- Properties : Yield (98%), mp 193–195°C .
- Comparison: The carboxylic acid group introduces acidity (pKa ~4-5), enabling salt formation and altering solubility relative to the non-ionizable benzyloxymethyl group in the target compound.
b) 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole
- Structure : Dual benzyloxy groups at C5 and C2, methyl at C3.
- Properties : Molecular weight 419.524, higher than the target compound .
- Comparison : The additional benzyloxy group increases molecular weight and hydrophobicity, likely reducing aqueous solubility.
a) Inhibitory Potency in Indole-Based Compounds
- Compound 32 (1-(3-(benzyloxy)-2-methylphenyl)piperazine): Exhibited 42.8% decreased BACE1 inhibitory activity at 50 mM compared to analogues with simpler substituents .
- Implication : Bulky substituents like benzyloxy may hinder binding in enzyme active sites, suggesting that the benzyloxymethyl group in the target compound could similarly impact bioactivity depending on the target.
b) Mass Spectrometry Profiles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
